M1 Muscarinic Receptor Affinity and Functional Activity: Direct Comparison with BQCA and Atypical Antipsychotics
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- exhibits a dual M1 binding and functional profile that is quantifiably distinct from benchmark M1 ligands. In a radioligand binding assay, this compound displaced [³H]NMS from human M1 receptors expressed in CHO cell membranes with a Kd of 141 nM, and in a functional assay measuring IP1 accumulation, it acted as a partial agonist with an EC50 of 63 nM [1]. In contrast, the M1 positive allosteric modulator BQCA (CAS 338747-41-4) exhibits a pKB of approximately 5.76–5.82 (corresponding to a binding affinity in the micromolar range) and has no intrinsic agonist activity at the M1 receptor in the absence of acetylcholine [2]. This compound thus provides a distinct orthosteric partial agonist profile rather than allosteric modulation. Furthermore, its M1 affinity is stronger than that of the atypical antipsychotic clozapine (Ki ≈ 130–470 nM at human M1), positioning it as a valuable comparator for studying orthosteric M1 partial agonism [3].
| Evidence Dimension | Human M1 muscarinic acetylcholine receptor binding affinity (Kd) and functional activity (EC50) |
|---|---|
| Target Compound Data | Kd = 141 nM (radioligand binding); EC50 = 63 nM (IP1 accumulation, partial agonist) |
| Comparator Or Baseline | BQCA: pKB = 5.76–5.82 (allosteric modulator, no intrinsic agonist activity); Clozapine: Ki = 130–470 nM |
| Quantified Difference | Target compound exhibits a minimum 3.7-fold greater affinity than clozapine and is an orthosteric partial agonist unlike BQCA |
| Conditions | Human M1 receptor expressed in CHO cells; [³H]NMS displacement and IP1 accumulation assays |
Why This Matters
For researchers requiring an orthosteric M1 partial agonist with defined affinity and efficacy, this compound offers quantifiable advantages over allosteric modulators (BQCA) and weak antipsychotic M1 binders (clozapine).
- [1] BindingDB. BDBM50075197 (CHEMBL3414839) M1 Kd=141 nM, EC50=63 nM. View Source
- [2] Ma, L. et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proc. Natl. Acad. Sci. USA, 106(37), 15950–15955. BQCA pKB ≈ 5.8. View Source
- [3] Bymaster, F.P. et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96. Clozapine M1 Ki range. View Source
